molecular formula C17H22ClN3O8 B13858039 N'-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride

N'-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride

Cat. No.: B13858039
M. Wt: 431.8 g/mol
InChI Key: VOYDYEOYFWOVJK-UHFFFAOYSA-N
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Description

N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is a compound known for its role as a peripheral decarboxylase inhibitor. It is commonly used in combination with levodopa for the treatment of Parkinson’s disease. This compound helps to increase the availability of levodopa in the brain by inhibiting its peripheral metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride typically involves the reaction of DL-serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde. This reaction is carried out in a mixture of water and ethanol or methanol as solvents. The reaction temperature is maintained between ambient to 70°C, with optimal conditions being 35°C to 50°C .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the preparation of a crystalline polymorph of the compound, which can be achieved through hydrogenation at 1-3 bar pressure at ambient temperature .

Chemical Reactions Analysis

Types of Reactions

N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields the hydrogenated form of the compound .

Scientific Research Applications

N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride has several scientific research applications:

Mechanism of Action

The primary mechanism of action of N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is the inhibition of aromatic L-amino acid decarboxylase. This enzyme is responsible for the peripheral conversion of levodopa to dopamine. By inhibiting this enzyme, the compound ensures that more levodopa reaches the brain, where it can be converted to dopamine. This helps to alleviate the symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is unique in its specific inhibition of peripheral decarboxylase without crossing the blood-brain barrier. This selective inhibition helps to minimize peripheral side effects while maximizing the therapeutic effects of levodopa in the brain .

Properties

Molecular Formula

C17H22ClN3O8

Molecular Weight

431.8 g/mol

IUPAC Name

2-amino-3-hydroxy-N',N'-bis[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride

InChI

InChI=1S/C17H21N3O8.ClH/c18-10(7-21)17(28)19-20(5-8-1-3-11(22)15(26)13(8)24)6-9-2-4-12(23)16(27)14(9)25;/h1-4,10,21-27H,5-7,18H2,(H,19,28);1H

InChI Key

VOYDYEOYFWOVJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN(CC2=C(C(=C(C=C2)O)O)O)NC(=O)C(CO)N)O)O)O.Cl

Origin of Product

United States

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